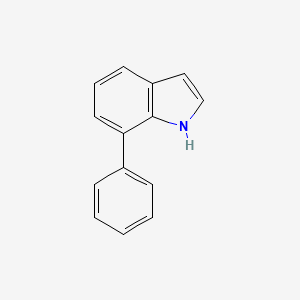

7-Phenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-phenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEDFMITVNDHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of 7-Phenyl-1H-indole and its Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Legacy of the Indole Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents. Its presence in endogenous molecules like serotonin and tryptophan underscores its fundamental role in biological systems. This guide delves into a specific, yet profoundly interesting, member of this family: 7-Phenyl-1H-indole. We will traverse its discovery, synthesis, and the burgeoning exploration of its analogs, offering a technical narrative designed to empower researchers in their quest for novel therapeutics. Our focus will remain on the "why" behind the "how," providing a rationale for experimental design and a forward-looking perspective on the potential of this chemical scaffold.

The Genesis of a Scaffold: Discovery and Synthetic Evolution

While the broader indole family has a rich history, the specific exploration of 7-substituted indoles, particularly with an aromatic substituent like a phenyl group, is a more contemporary endeavor. The impetus for their synthesis often stems from the desire to explore new chemical space and modulate the physicochemical and pharmacological properties of the indole core. The introduction of a phenyl group at the 7-position can significantly impact steric and electronic properties, influencing how the molecule interacts with biological targets.

Strategic Approaches to Synthesis

The synthesis of 7-phenyl-1H-indole and its analogs leverages a variety of modern organic chemistry techniques. A common and effective strategy involves palladium-catalyzed cross-coupling reactions, which allow for the direct formation of the C-C bond between the indole core and the phenyl ring.

This protocol outlines a representative synthesis of 7-phenyl-1H-indole from 7-bromo-1H-indole and phenylboronic acid. The choice of a palladium catalyst and a suitable ligand is critical for achieving high yields and minimizing side reactions.

Materials:

-

7-Bromo-1H-indole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-bromo-1H-indole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and triphenylphosphine (0.1 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by the addition of water (10% of the total solvent volume).

-

Catalyst Introduction: Add palladium(II) acetate (0.05 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 7-phenyl-1H-indole.

Causality in Protocol Design:

-

Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic system.

-

Base (K₂CO₃): Essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

-

Ligand (PPh₃): Stabilizes the palladium center and facilitates the catalytic cycle.

-

Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic and inorganic reagents.

Caption: Workflow for the Suzuki-Miyaura synthesis of 7-Phenyl-1H-indole.

The Pharmacological Landscape: Biological Activities and Therapeutic Potential

The true value of a chemical scaffold is realized through its biological activity. The 7-phenyl-1H-indole core and its derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising starting points for drug discovery programs in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of indole derivatives. For the 7-phenyl-1H-indole series, a key mechanism of interest is the inhibition of Poly (ADP-ribose) polymerase (PARP). PARP inhibitors have emerged as a clinically validated class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations).

PARP enzymes are crucial for the repair of single-strand DNA breaks. When PARP is inhibited, these single-strand breaks can escalate to more lethal double-strand breaks during DNA replication. In cancer cells with compromised homologous recombination repair (a common feature of BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

Caption: Mechanism of PARP inhibition by 7-Phenyl-1H-indole analogs in cancer cells.

Antioxidant and Anti-inflammatory Properties

Oxidative stress and inflammation are underlying factors in a host of chronic diseases. Indole derivatives are known for their antioxidant capabilities, often acting as radical scavengers. Some analogs of 7-phenyl-1H-indole may exert their effects by modulating the Nrf2-Keap1 signaling pathway, a master regulator of the cellular antioxidant response.

Antimicrobial and Antiviral Activities

The indole scaffold is also a fertile ground for the discovery of novel anti-infective agents. Research has shown that certain 2-phenyl-indole derivatives possess antimycobacterial activity. Furthermore, the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as an inhibitor of Hepatitis C Virus (HCV) replication, highlighting the potential of this class of compounds in virology.

Structure-Activity Relationship (SAR) and Analog Development

The systematic modification of the 7-phenyl-1H-indole core is essential for optimizing its pharmacological properties. SAR studies provide a roadmap for medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles.

Key Positions for Modification

-

Indole Nitrogen (Position 1): Substitution at this position can influence the molecule's hydrogen bonding capacity and overall lipophilicity.

-

Phenyl Ring (at Position 7): The electronic nature and substitution pattern of the phenyl ring can dramatically affect target binding. Electron-donating or electron-withdrawing groups can be introduced to fine-tune activity.

-

Other Positions on the Indole Core (e.g., 2, 3, 5, 6): These positions offer additional opportunities for derivatization to explore new interactions with the biological target.

Quantitative Data Summary

The following table summarizes the biological activities of representative indole analogs from the literature. This data serves as a starting point for understanding the SAR of this compound class.

| Compound ID | Scaffold | Target/Assay | Activity (IC₅₀/EC₅₀/GI₅₀) |

| Analog A | 7-Azaindole | PARP / MCF-7 cells | 15.56 µM (GI₅₀) |

| Analog B | 2-Phenyl-4,5,6,7-tetrahydro-1H-indole | Anti-HCV (Genotype 1b) | 7.9 µM (EC₅₀) |

| Analog C | 2-Phenyl-4,5,6,7-tetrahydro-1H-indole | Anti-HCV (Genotype 2a) | 2.6 µM (EC₅₀) |

| Analog D | 3-Phenyl-1H-indole (methoxy-substituted) | Antimycobacterial (Mtb) | 19.4 µM (MIC) |

| Analog E | 3-Phenyl-1H-indole (fluoro-substituted) | Antimycobacterial (Mtb) | 20.3 µM (MIC) |

Future Directions and Concluding Remarks

The 7-phenyl-1H-indole scaffold and its analogs represent a promising area for further investigation in drug discovery. The diverse biological activities observed to date, coupled with the synthetic tractability of the core structure, provide a solid foundation for the development of novel therapeutic agents. Future research should focus on:

-

Elucidation of specific molecular targets: For many of the observed biological activities, the precise molecular targets remain to be identified.

-

Optimization of pharmacokinetic properties: Systematic medicinal chemistry efforts are needed to improve the ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds.

-

Exploration of novel therapeutic areas: The full therapeutic potential of this scaffold has likely not yet been realized.

This guide has provided a technical overview of the discovery, synthesis, and biological evaluation of 7-phenyl-1H-indole and its analogs. By understanding the underlying principles and experimental rationale, researchers can more effectively harness the potential of this versatile chemical scaffold in their drug discovery endeavors.

References

-

Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]

-

Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2018). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Organic Letters, 20(15), 4556–4560. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

-

Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 634-640. [Link]

-

Queval, P., Chaleix, V., Decrop, M., Lherbet, C., & Viaud-Massuard, M. C. (2009). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 13(14), 1437–1458. [Link]

-

Dhaneesh, S., Swathi Lakshmi, N., & Lal Prasanth, M. L. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11(194). [Link]

-

Misra, C. S., Honnappa, C. G., Jitta, S. R., Gourishetti, K., Daram, P., Singh, M. P., ... & Unnikrishnan, M. K. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. European Journal of Pharmaceutical Sciences, 83, 106-117. [Link]

-

Bariwal, J., & Eynde, J. J. V. (2012). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 17(10), 11753–11796. [Link]

-

Ranjithkumar, R., De, P., & Punniyamurthy, T. (2017). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 19(21), 5824–5827. [Link]

-

S. Kelly, C., & M. Williams, R. (2007). Practical Synthesis of 7-Prenylindole. The Journal of Organic Chemistry, 72(15), 5832–5834. [Link]

-

Yang, H., Sun, P., Zhu, Y., Yan, H., Lu, L., Liu, D., ... & Mao, J. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 54(17), 2194-2197. [Link]

-

Chen, Y., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules, 27(9), 2789. [Link]

-

Chilin, A., et al. (2015). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 115(1), 1-36. [Link]

Methodological & Application

Purification of 7-Phenyl-1H-indole by Column Chromatography: An Application Note and Detailed Protocol

Abstract

This comprehensive guide details a robust methodology for the purification of 7-Phenyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry and materials science, utilizing silica gel column chromatography. This document provides a step-by-step protocol, from slurry preparation and sample loading to elution and fraction analysis. The causality behind experimental choices, such as the selection of the stationary and mobile phases, is thoroughly explained to provide researchers with a deep understanding of the purification process. Troubleshooting strategies for common issues encountered during the chromatography of N-heterocyclic compounds are also addressed, ensuring a high rate of success in obtaining highly pure 7-Phenyl-1H-indole.

Introduction: The Rationale for Chromatographic Purification

7-Phenyl-1H-indole and its derivatives are of significant interest in drug discovery and development due to their presence in a wide array of biologically active compounds. Synthetic routes to 7-Phenyl-1H-indole, such as the Suzuki-Miyaura cross-coupling reaction, often yield a crude product containing unreacted starting materials, catalyst residues (e.g., palladium), and various side-products.[1][2] Achieving high purity is paramount for subsequent applications, including biological screening and materials characterization.

Column chromatography is a powerful and widely adopted technique for the purification of organic compounds.[3][4] Its efficacy lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[5] For 7-Phenyl-1H-indole, a non-polar compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective method. The choice of an appropriate mobile phase is critical for achieving optimal separation.

This guide provides a field-proven protocol for the purification of 7-Phenyl-1H-indole, designed to be a self-validating system for researchers, scientists, and drug development professionals.

Understanding the Chemistry of Separation

The successful purification of 7-Phenyl-1H-indole by column chromatography hinges on the principles of adsorption and elution. Silica gel, a porous form of silicon dioxide (SiO₂), serves as the polar stationary phase. The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

7-Phenyl-1H-indole, with its indole nitrogen and aromatic rings, possesses moderate polarity. The selection of a non-polar mobile phase, such as a mixture of hexane and ethyl acetate, allows for the controlled elution of the compound. By carefully adjusting the polarity of the mobile phase, a fine balance is achieved where the 7-Phenyl-1H-indole has a moderate affinity for the stationary phase, allowing it to be separated from both less polar and more polar impurities.

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier(s) |

| Silica Gel | 60 Å, 230-400 mesh | Standard laboratory suppliers |

| n-Hexane | HPLC Grade | Standard laboratory suppliers |

| Ethyl Acetate | HPLC Grade | Standard laboratory suppliers |

| 7-Phenyl-1H-indole (crude) | N/A | Synthesized in-house |

| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | Standard laboratory suppliers |

| Glass Chromatography Column | Appropriate size for scale | Standard laboratory suppliers |

| Celite® 545 | N/A | Standard laboratory suppliers |

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude 7-Phenyl-1H-indole. The scale can be adjusted as needed, with corresponding changes in column size and solvent volumes.

Thin Layer Chromatography (TLC) Analysis: Determining the Optimal Mobile Phase

Before proceeding with column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This allows for a preliminary assessment of the separation and the determination of the retention factor (Rf) of the target compound.

-

Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 20:1, 15:1, 10:1).

-

Spot a small amount of the crude 7-Phenyl-1H-indole solution (dissolved in a minimal amount of dichloromethane or ethyl acetate) onto a TLC plate.

-

Develop the TLC plates in the prepared chambers.

-

Visualize the spots under UV light (254 nm).

-

Identify the solvent system that provides an Rf value of approximately 0.25-0.35 for the 7-Phenyl-1H-indole spot. A reported Rf value for a similar compound in a 10:1 hexane/ethyl acetate system is 0.5, suggesting a less polar system may be optimal for better separation.[6]

Column Preparation: The Foundation of a Good Separation

Proper column packing is critical to avoid issues such as band broadening and poor separation.

-

Select an appropriate glass chromatography column. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.

-

Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10:1 hexane/ethyl acetate). For 1 gram of crude material, use approximately 50-100 grams of silica gel.

-

Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.

-

Add a layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.

-

Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica gel.

Sample Loading: Introducing the Crude Mixture

There are two primary methods for loading the sample onto the column:

-

Wet Loading: Dissolve the crude 7-Phenyl-1H-indole in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.

-

Dry Loading: Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel or Celite®, and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the column. This method is often preferred as it can lead to sharper bands.

Elution and Fraction Collection: The Separation in Action

-

Begin eluting the column with the chosen mobile phase.

-

Collect fractions in test tubes or other suitable containers. The size of the fractions will depend on the column size and the expected separation.

-

Monitor the elution process by spotting collected fractions onto TLC plates and visualizing under UV light.

-

Combine the fractions that contain the pure 7-Phenyl-1H-indole.

Product Isolation and Characterization

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

Dry the purified 7-Phenyl-1H-indole under high vacuum to remove any residual solvent.

-

Characterize the final product by techniques such as NMR, mass spectrometry, and melting point to confirm its identity and purity. The molecular weight of 7-Phenyl-1H-indole is 193.24 g/mol .[7]

Data Presentation: Key Chromatographic Parameters

| Parameter | Recommended Value/Range | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography of moderately polar compounds. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 10:1 to 20:1 v/v) | Provides a non-polar environment for optimal elution and separation. The ratio should be optimized based on TLC analysis. |

| Target Rf | 0.25 - 0.35 | Ensures good separation from impurities and efficient elution from the column. |

| Sample Loading | Dry loading with silica gel or Celite® | Often results in sharper bands and better resolution compared to wet loading. |

| Detection | UV light (254 nm) | The aromatic nature of 7-Phenyl-1H-indole allows for easy visualization on TLC plates. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Streaking on TLC/Column | The indole nitrogen is basic and can interact strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. |

| Poor Separation | Inappropriate mobile phase polarity or column overloading. | Re-optimize the mobile phase using TLC. Ensure the sample load is not more than 1-5% of the mass of the stationary phase. |

| Compound Not Eluting | The compound is too polar for the current mobile phase or is irreversibly adsorbed. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the compound still does not elute, consider using a more polar solvent system or a different stationary phase like alumina. |

| Compound Decomposing on the Column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by washing it with a solution of triethylamine in hexane before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |

Visualization of the Workflow

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of 7-Phenyl-1H-indole using silica gel column chromatography. By understanding the underlying principles of the separation and carefully following the outlined steps, researchers can consistently obtain high-purity material suitable for a wide range of applications in drug discovery and materials science. The provided troubleshooting guide further equips scientists to address common challenges, ensuring efficient and successful purifications.

References

-

PubChem. (n.d.). 7-Phenyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 7-Phenyl-1H-indole | CAS#:1863-21-4. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Im. Retrieved from [Link]

-

Soderberg, T. (2016). Practical Synthesis of 7-Prenylindole. PMC. Retrieved from [Link]

-

Li, Y., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. Retrieved from [Link]

-

ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved from [Link]

-

International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography and its advancement. Retrieved from [Link]

-

LookChem. (n.d.). Cas 16096-33-6,1-PHENYL-1H-INDOLE. Retrieved from [Link]

-

Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

-

Williamson, R. T., et al. (2009). General methods for flash chromatography using disposable columns. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Retrieved from [Link]

-

ResearchGate. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. Retrieved from [Link]

-

Hawach. (n.d.). The Methods of Sample Loading in Flash Column. Retrieved from [Link]

-

Organic Chemistry Portal. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. Retrieved from [Link]

-

PubMed. (2017). Palladium-Catalyzed, Enantioselective α-Arylation of α-Fluorooxindoles. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide ??-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. Retrieved from [Link]

Sources

- 1. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijpra.com [ijpra.com]

- 4. orgsyn.org [orgsyn.org]

- 5. selekt.biotage.com [selekt.biotage.com]

- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 7. 7-Phenyl-1H-indole | C14H11N | CID 14567403 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Developing 7-Phenyl-1H-indole Analogs as Potent Kinase Inhibitors

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of 7-Phenyl-1H-indole analogs as a promising class of kinase inhibitors. This document offers field-proven insights and detailed protocols to facilitate the discovery of novel therapeutics targeting kinases, with a particular focus on Aurora Kinase A.

Introduction: The 7-Phenyl-1H-indole Scaffold as a Privileged Structure in Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[2] Its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design.[3]

Within the diverse family of indole-based inhibitors, the 7-substituted indole framework offers a unique vector for chemical modification, allowing for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity. This guide focuses on 7-Phenyl-1H-indole analogs, a subclass with significant potential for the development of highly selective and potent kinase inhibitors. We will use Aurora Kinase A as a representative target to illustrate the application of these principles and protocols.

Strategic Approach to Inhibitor Development

The successful development of 7-Phenyl-1H-indole analogs as kinase inhibitors requires a systematic and iterative approach encompassing design, synthesis, and biological evaluation. The causality behind our experimental choices is rooted in established principles of medicinal chemistry and kinase biology.

Design Rationale: Targeting the Kinase Hinge and Solvent Front

Our design strategy focuses on two key interaction points within the kinase ATP-binding pocket:

-

The Hinge Region: The indole's N-H group can act as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge.

-

The Solvent-Exposed Region: The 7-phenyl group extends into the solvent-exposed region, providing a modifiable handle to improve potency and selectivity by interacting with less conserved amino acid residues.

This dual-pronged approach allows for the optimization of both affinity for the target kinase and selectivity against off-target kinases.

Synthesis of 7-Phenyl-1H-indole Analogs: A Step-by-Step Protocol

The synthesis of the 7-Phenyl-1H-indole core can be efficiently achieved through the classic Fischer indole synthesis.[4][5] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.

General Synthetic Scheme

The following scheme illustrates a representative synthesis of a 7-Phenyl-1H-indole analog.

Sources

- 1. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aurora Kinase inhibitors - Patent EP-2145878-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting unexpected side products in indole synthesis

Status: ONLINE | Current Ticket Volume: HIGH | Topic: Side Product Troubleshooting

Welcome to the . This guide is structured to address specific "error codes" (side products) you are encountering in your reactor. Unlike standard reviews, we focus on the causality of failure and the immediate patch to your protocol.

🎫 Ticket Category 1: The "Black Tar" Error (Fischer Indole Synthesis)

User Report: "I attempted a standard Fischer synthesis using 4-methoxyphenylhydrazine and cyclohexanone in 10% H₂SO₄. The reaction turned black immediately, and I isolated an intractable tar with <10% yield."

🔍 Root Cause Analysis: Acid-Mediated Polymerization

Indoles are electron-rich enamines masked as aromatics. In the presence of strong protic acids and oxygen, they undergo electrophilic attack at the C3 position by another indole molecule, leading to dimers, trimers, and eventually polypyrrole-like polymers (the "black tar").

The Mechanistic Glitch:

-

Product Inhibition: The product (indole) is more electron-rich than the starting material (hydrazone).

-

C3-Protonation: The acid catalyst protonates the C3 position of the newly formed indole, creating a highly electrophilic iminium ion (indoleninium).

-

Nucleophilic Attack: A second unprotonated indole molecule attacks this cation, initiating polymerization.

🛠️ Troubleshooting Protocol

Patch 1.1: Switch to Lewis Acid Catalysis Replace strong protic acids (H₂SO₄, HCl) with Lewis acids that coordinate the hydrazine nitrogen without sufficiently protonating the indole C3 position.

| Parameter | Legacy Condition (High Risk) | Optimized Condition (Low Risk) |

| Catalyst | 10-20% H₂SO₄ or PPA | ZnCl₂ (1-2 equiv) or Zeolites |

| Solvent | AcOH / EtOH | Toluene or Xylene |

| Temp | Reflux (100°C+) | 80-110°C (Controlled) |

Patch 1.2: The "Electron-Rich" Workaround Electron-donating groups (EDGs) like -OMe destabilize the N-N bond, favoring homolytic cleavage (tar formation) over the [3,3]-sigmatropic shift.

-

Action: Use the Buchwald-Hartwig Modification . Couple an aryl bromide with a benzophenone hydrazone, then perform the Fischer cyclization. This avoids the unstable free hydrazine intermediate.

🎫 Ticket Category 2: Regioisomer Mismatch (Unsymmetrical Ketones)

User Report: "I reacted 2-butanone (methyl ethyl ketone) with phenylhydrazine. I wanted the 2-ethylindole, but I got a 50:50 mixture containing 2,3-dimethylindole."

🔍 Root Cause Analysis: Enolization Competition

The Fischer synthesis requires the hydrazone to tautomerize into an ene-hydrazine. Unsymmetrical ketones can enolize towards the methyl (kinetic) or methylene (thermodynamic) side.

📉 Decision Logic: Controlling Regioselectivity

Use the following logic flow to force the reaction down the desired pathway.

Figure 1: Decision matrix for controlling regioselectivity in Fischer Indole Synthesis.

🎫 Ticket Category 3: Stalled Reaction (Larock Heteroannulation)

User Report: "I am running a Larock synthesis using o-iodoaniline and an internal alkyne. The reaction stalls at 50% conversion, and adding more catalyst doesn't help."

🔍 Root Cause Analysis: Chloride Inhibition & Oxidative Addition

The Larock synthesis relies on a Pd(0)/Pd(II) cycle.[1]

-

Chloride Overdose: While LiCl is essential to regenerate the active Pd species, excess chloride (>1 equiv) inhibits the coordination of the alkyne to the Palladium center.

-

Steric Bulk: If using o-bromoaniline instead of o-iodoaniline, the oxidative addition step is the rate-limiting bottleneck.

🛠️ Troubleshooting Protocol

Patch 3.1: The "Ligand Boost" (for bromo-substrates) Standard PPh₃ is often too weak for difficult substrates.

-

Protocol Adjustment: Switch to P(t-Bu)₃ (Tri-tert-butylphosphine). This electron-rich, bulky ligand accelerates oxidative addition.

Patch 3.2: Stoichiometry Audit Ensure your reagent ratios match this optimized standard:

| Reagent | Stoichiometry | Function | Warning |

| Pd(OAc)₂ | 5 mol% | Pre-catalyst | |

| Ligand | 10 mol% | Stabilizer | PPh₃ for Iodo; P(t-Bu)₃ for Bromo |

| Base | 3.0 equiv | Na₂CO₃ or K₂CO₃ | Stronger bases may cause alkyne polymerization |

| LiCl | Exactly 1.0 equiv | Promoter | >1.0 equiv inhibits reaction |

| Alkyne | 1.2 - 1.5 equiv | Reactant | Excess required if alkyne is volatile |

🎫 Ticket Category 4: The "Pink/Red Shift" (Storage & Stability)

User Report: "My pure white indole crystals turned pink/brown after sitting on the bench for a week."

🔍 Root Cause Analysis: Auto-Oxidation

Indoles are susceptible to radical auto-oxidation at the C3 position, forming indoleninyl hydroperoxides , which decompose into isatins (red/orange) or oxindoles .

🛠️ Prevention Protocol

-

Storage: Store all indoles under Argon at -20°C.

-

Purification: If the color changes, pass the material through a short plug of basic alumina (not silica, which is acidic and promotes polymerization) to remove the oxidized impurities.

-

Stabilization: For highly unstable electron-rich indoles, N-acetylation or N-Boc protection significantly increases oxidative stability.

🧪 Experimental Deep Dive: Optimized Larock Protocol

For the synthesis of 2,3-diphenylindole from o-iodoaniline.

-

Setup: Flame-dry a Schlenk tube and cool under Argon.

-

Loading: Add o-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), Na₂CO₃ (3.0 mmol), LiCl (1.0 mmol), and Pd(OAc)₂ (0.05 mmol).

-

Solvation: Add DMF (5 mL). Critical: Degas DMF by sparging with Argon for 15 mins prior to addition.

-

Reaction: Heat to 100°C for 12 hours.

-

Workup: Dilute with Et₂O, wash with water (3x) to remove DMF/LiCl. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Validation Check:

-

TLC: Product should be fluorescent blue under UV (254/365 nm).

-

NMR: Look for the disappearance of the broad NH₂ signal of aniline (approx 4.0 ppm) and appearance of the sharp indole NH (approx 8.0-10.0 ppm).

📚 References

-

Fischer Indole Mechanism & Side Products:

-

Larock Synthesis Optimization:

-

Larock, R. C., & Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[8] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690.

-

-

Buchwald Modification (For Electron-Rich Hydrazines):

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis."[2] Journal of the American Chemical Society, 1998 , 120(26), 6621–6622.

-

-

Oxidative Stability of Indoles:

-

Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry, 2016 .

-

-

Troubleshooting Regioselectivity:

-

Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993 , 25(6), 607-632.

-

Sources

- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diposit.ub.edu [diposit.ub.edu]

Technical Support Center: Managing Regioselectivity in Unsymmetrical Ketone Indole Synthesis

Welcome to the Technical Support Center dedicated to navigating the complexities of regioselectivity in indole synthesis from unsymmetrical ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of controlling isomeric outcomes in one of the most fundamental transformations in heterocyclic chemistry. Here, we dissect common problems, offer field-proven solutions, and explain the mechanistic rationale behind them.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

FAQ 1: Why am I getting a mixture of two regioisomers in my Fischer indole synthesis with an unsymmetrical ketone?

-

FAQ 2: How does the choice of acid catalyst influence the regiochemical outcome?

-

FAQ 3: What is the role of steric hindrance in directing the cyclization?

-

FAQ 4: Can electronic effects of substituents on the ketone or phenylhydrazine control regioselectivity?

-

FAQ 5: Are there modern catalytic methods that offer better regiocontrol than the classical Fischer synthesis?

-

FAQ 6: My Bischler-Möhlau synthesis with an unsymmetrical α-bromo-acetophenone is unselective. What are my options?

-

-

Troubleshooting Guide: Fischer Indole Synthesis

-

Problem: My reaction favors the thermodynamically less stable (more hindered) indole isomer.

-

Problem: I observe significant decomposition and low yields along with poor regioselectivity.

-

Problem: The regioselectivity of my reaction is inconsistent between batches.

-

-

Experimental Protocols

-

Protocol 1: General Procedure for Fischer Indole Synthesis with Catalyst Optimization.

-

Protocol 2: Buchwald Modification for Controlled Hydrazone Formation.

-

-

References

Frequently Asked Questions (FAQs)

FAQ 1: Why am I getting a mixture of two regioisomers in my Fischer indole synthesis with an unsymmetrical ketone?

Answer:

The formation of a mixture of regioisomers is a common challenge when using unsymmetrical ketones in the Fischer indole synthesis.[1][2] The root cause lies in the initial steps of the mechanism. The reaction begins with the formation of a phenylhydrazone, which then must tautomerize to an enamine (or 'ene-hydrazine') intermediate.[3][4] For an unsymmetrical ketone (e.g., R1-CH2-CO-CH2-R2), this tautomerization can occur towards either of the two α-carbons, leading to two different enamine intermediates. Each of these enamines can then proceed through the subsequent[5][5]-sigmatropic rearrangement and cyclization steps to yield a distinct indole regioisomer.

The ratio of these two products is determined by the relative rates of formation of the two competing enamine intermediates and the energetics of the subsequent rate-determining[5][5]-sigmatropic rearrangement.[3][6][7]

Diagram: Competing Pathways in Fischer Indole Synthesis

Caption: Competing pathways from an unsymmetrical ketone.

FAQ 2: How does the choice of acid catalyst influence the regiochemical outcome?

Answer:

The acid catalyst is a critical variable for controlling regioselectivity. Its role is not merely to facilitate the reaction but to influence the equilibrium between the two possible enamine intermediates. The acidity of the medium can dictate which enamine is more favorably formed.[2][8]

-

Brønsted Acids (HCl, H₂SO₄, PPA): The concentration and strength of the acid are crucial. Studies have shown that varying the concentration of phosphoric acid (by adding P₂O₅) or sulfuric acid can dramatically shift the product ratio.[2] Generally, stronger acid conditions tend to favor the formation of the more substituted, thermodynamically more stable enamine, which then leads to the corresponding indole isomer. Milder acidic conditions may favor the kinetically formed, less substituted enamine.

-

Lewis Acids (ZnCl₂, BF₃, AlCl₃): Lewis acids coordinate to the carbonyl oxygen, influencing the acidity of the α-protons and thus the direction of enolization. The choice of Lewis acid can also introduce steric factors that favor one pathway over the other.[1][4]

-

Eaton's Reagent (P₂O₅/MeSO₃H): This superacidic medium has been shown to provide unprecedented regiocontrol in certain cases, often favoring the formation of 3-unsubstituted indoles from methyl ketones.[8] The harshness of the reagent can be attenuated by dilution in solvents like sulfolane or dichloromethane to prevent degradation.[8]

| Catalyst System | General Tendency | Considerations |

| Dilute Brønsted Acids | Favors kinetic enamine (less substituted) | Slower reaction rates, may require higher temperatures. |

| Conc. H₂SO₄ / PPA | Favors thermodynamic enamine (more substituted) | Can cause charring/decomposition of sensitive substrates.[9] |

| ZnCl₂ | Highly substrate-dependent, often favors thermodynamic product | A very common and effective catalyst.[1] |

| Eaton's Reagent | Can favor less substituted enamine (e.g., from methyl ketones) | Very harsh conditions; optimization by dilution is often necessary.[8] |

FAQ 3: What is the role of steric hindrance in directing the cyclization?

Answer:

Steric hindrance plays a significant role in two key stages: enamine formation and the[5][5]-sigmatropic rearrangement.

-

Enamine Formation: The approach of the bulky phenylhydrazine moiety to the ketone can be sterically influenced. Deprotonation at the less sterically encumbered α-carbon is often kinetically favored, leading to the less substituted enamine.[10]

-

[5][5]-Sigmatropic Rearrangement: This is often the rate-determining step.[3] The transition state of this rearrangement requires a specific spatial arrangement of the atoms. If one of the potential enamine intermediates leads to a highly sterically congested transition state, that pathway will be energetically disfavored, and the reaction will preferentially proceed through the less hindered pathway. For example, a bulky substituent on the ketone may direct the formation of the indole isomer where this bulky group is further away from the newly formed ring junction.

Diagram: Steric Influence on Regioselectivity

Caption: Steric hindrance favoring the less congested pathway.

FAQ 4: Can electronic effects of substituents on the ketone or phenylhydrazine control regioselectivity?

Answer:

Yes, electronic effects are a powerful tool for directing regioselectivity.

-

Substituents on the Ketone: An electron-withdrawing group (EWG) on one side of the ketone will increase the acidity of the adjacent α-protons, kinetically favoring enamine formation on that side. Conversely, an electron-donating group (EDG) can disfavor enolization on its side. Computational studies have shown that an EWG can destabilize the transition state of the[5][5]-sigmatropic rearrangement, thereby disfavoring the formation of the corresponding indole product.[6][7][11]

-

Substituents on the Phenylhydrazine: Substituents on the aromatic ring of the phenylhydrazine influence the nucleophilicity of the enamine and the electronic nature of the arene participating in the rearrangement. Generally, for meta-substituted phenylhydrazines:

FAQ 5: Are there modern catalytic methods that offer better regiocontrol than the classical Fischer synthesis?

Answer:

Absolutely. While the Fischer synthesis is a workhorse, modern organometallic chemistry has introduced powerful methods that provide excellent regiocontrol, often under milder conditions.

-

Palladium-Catalyzed Reactions: The Buchwald modification of the Fischer indole synthesis involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[4][10] This allows for the pre-formation of a specific hydrazone, which can then undergo cyclization, offering a route to a single regioisomer. Other palladium-catalyzed methods, such as the Larock indole synthesis, achieve regioselectivity through the migratory insertion of an unsymmetrical alkyne, where steric factors often dictate the outcome.[9][12]

-

Rhodium and Iron-Catalyzed C-H Activation: Recent advances have utilized transition metals like rhodium and iron to catalyze the C-H alkylation or annulation of anilines or their derivatives.[13][14] These methods often employ directing groups to achieve high regioselectivity, providing access to indole isomers that are difficult to obtain through classical methods.[13] For instance, catalyst control has been demonstrated in Pd-catalyzed arylations of indoles, where the choice of ligand can switch the selectivity from the C2 to the C3 position.[5][15]

FAQ 6: My Bischler-Möhlau synthesis with an unsymmetrical α-bromo-acetophenone is unselective. What are my options?

Answer:

The Bischler-Möhlau synthesis is notorious for its harsh conditions, low yields, and unpredictable regioselectivity.[9][16][17] The reaction can proceed through complex mechanistic pathways, sometimes involving 1,2-aryl shifts, which complicates the prediction of the major product.[17]

If you are facing regioselectivity issues with this method, it is often more practical to switch to a more reliable synthetic strategy. Consider the following alternatives:

-

Fischer Indole Synthesis: If a suitable unsymmetrical ketone and phenylhydrazine are available, this method often provides more predictable outcomes.

-

Modern Catalytic Methods: As discussed in FAQ 5, methods like the Larock, Buchwald, or other C-H activation strategies offer superior control and are generally higher yielding.[4][10][12]

-

Substrate Modification: Redesign your synthesis to use symmetrical starting materials if possible, or introduce a strong electronic or steric bias into your unsymmetrical substrate to favor a single outcome.

Troubleshooting Guide: Fischer Indole Synthesis

Problem: My reaction favors the thermodynamically less stable (more hindered) indole isomer.

-

Probable Cause: The reaction is under kinetic control. This often happens at lower temperatures or with less acidic catalysts, where the less sterically hindered, more rapidly formed enamine proceeds to the product before it can equilibrate to the more stable thermodynamic enamine.

-

Proposed Solution:

-

Increase Acidity: Switch to a stronger acid catalyst or increase the concentration of your current one. For example, move from acetic acid to polyphosphoric acid (PPA) or try Eaton's reagent.[2][8]

-

Increase Temperature/Reaction Time: Allowing the reaction to run longer or at a higher temperature can promote the equilibration of the enamine intermediates, favoring the thermodynamic pathway.

-

Change Solvent: A more polar solvent can sometimes influence the enamine equilibrium.

-

Problem: I observe significant decomposition and low yields along with poor regioselectivity.

-

Probable Cause: The reaction conditions are too harsh for your substrate. Highly acidic media and high temperatures can cause charring, polymerization, or other side reactions, especially with sensitive functional groups.[9]

-

Proposed Solution:

-

Milder Catalyst: Switch to a milder Lewis acid like ZnCl₂ or even a Brønsted acid like p-toluenesulfonic acid.

-

Dilute Harsh Reagents: If using a strong acid like PPA or Eaton's reagent, try diluting it with an inert, high-boiling solvent like sulfolane or dichloromethane.[8] This can moderate the acidity while still allowing for the necessary temperature.

-

Two-Step Procedure: Isolate the phenylhydrazone first before subjecting it to the cyclization conditions. This ensures complete formation of the intermediate and can sometimes lead to cleaner reactions.[9]

-

Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups that are stable to the acidic conditions.

-

Problem: The regioselectivity of my reaction is inconsistent between batches.

-

Probable Cause: The reaction is highly sensitive to subtle variations in conditions.

-

Proposed Solution:

-

Strict Control of Acid Concentration: The water content in acids like PPA can significantly affect their acidity. Ensure you are using a consistent grade and quality of catalyst for each reaction.

-

Purify Starting Materials: Impurities in the ketone or phenylhydrazine can act as catalysts or inhibitors, leading to variable results.[9] Ensure high purity of all reagents.

-

Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that might affect reproducibility.

-

Standardize Heating: Ensure consistent and uniform heating. Hot spots in the reaction vessel can lead to localized decomposition and inconsistent results. Use an oil bath for uniform temperature control.

-

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with Catalyst Optimization

Disclaimer: This is a general guideline. Reaction conditions must be optimized for specific substrates.

-

Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve the arylhydrazine (1.0 equiv) and the unsymmetrical ketone (1.0-1.1 equiv) in a suitable solvent (e.g., ethanol or acetic acid). Heat the mixture to reflux for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. Cool the reaction and isolate the hydrazone by filtration or evaporation, or proceed directly to the next step.

-

Cyclization: To the crude or purified hydrazone, add the acid catalyst.

-

For PPA: Add polyphosphoric acid (typically 10x the weight of the hydrazone) and heat the mixture with stirring at 80-150 °C.

-

For ZnCl₂: Add anhydrous zinc chloride (1.5-3.0 equiv) in a high-boiling solvent like toluene or xylenes and heat to reflux.

-

For Eaton's Reagent: Add a solution of 7.7 wt% P₂O₅ in MeSO₃H (Eaton's reagent) and stir at room temperature or with gentle heating (40-80 °C).[8]

-

-

Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice water. Basify the aqueous solution with NaOH or Na₂CO₃ until pH > 8.

-

Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald Modification for Controlled Hydrazone Formation

This protocol allows access to a single hydrazone isomer before cyclization.

-

Palladium-Catalyzed Coupling: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 equiv), the desired hydrazone (e.g., from a hindered ketone like 3-pentanone, 1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv) in an anhydrous solvent like toluene.

-

Reaction: Heat the mixture at 80-110 °C until the aryl bromide is consumed (monitor by GC-MS or LC-MS).

-

Hydrazone Exchange & Cyclization: To the crude reaction mixture containing the newly formed N-arylhydrazone, add the desired unsymmetrical ketone (2.0-3.0 equiv) and an acid catalyst (e.g., p-TsOH, 1.2 equiv). Continue heating at reflux until the indole formation is complete.

-

Workup & Purification: Cool the reaction, filter through a pad of celite, and concentrate. Perform a standard aqueous workup and purify the product by column chromatography.

References

-

Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]

-

Li, J., et al. (2017). Catalytic Prenylation and Reverse Prenylation of Indoles with Isoprene: Regioselectivity Manipulation through Choice of Metal Hydride. Angewandte Chemie International Edition. [Link]

-

Neufeldt, S. R., et al. (2012). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Journal of the American Chemical Society. [Link]

-

Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]

-

Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Bischler–Möhlau indole synthesis. Wikipedia. [Link]

- Rosas-Garcia, V. M., et al. The Fischer Indole Synthesis: A Semiempirical Study.

-

Neufeldt, S. R., et al. (2021). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. ACS Catalysis. [Link]

-

Sharma, U., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Chemistry – An Asian Journal. [Link]

-

Wikipedia. Fischer indole synthesis. Wikipedia. [Link]

-

Yang, K., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]

-

Vara, B. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega. [Link]

-

University of Rochester. Indoles. [Course notes]. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry. [Link]

-

Wang, Y., et al. (2025). Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation of Indole Derivatives. Journal of the American Chemical Society. [Link]

-

Palmer, B. A., & Rothwell, A. G. (1973). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Ghaedi, A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

-

ResearchGate. (2019). Möhlau‐Bischler indole synthesis. ResearchGate. [Link]

-

Porwal, S., et al. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Semantic Scholar. [Link]

-

Semantic Scholar. Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]

-

Scribd. (2012). Indole Synthesis: New Methods. Scribd. [Link]

-

Wang, X., et al. (2019). Completely regioselective insertion of unsymmetrical alkynes into electron-deficient alkenes for the synthesis of new pentacyclic indoles. Chemical Communications. [Link]

-

Organic Syntheses Procedure. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. [Link]

- Larock, R. C. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchwithnj.com [researchwithnj.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. thieme-connect.com [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 17. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Hub: Overcoming Low Reactivity of Substituted Phenylhydrazines

Welcome to the Technical Support Hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in organic synthesis: the low reactivity of substituted phenylhydrazines, particularly those bearing electron-withdrawing groups. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of substituted phenylhydrazines.

Q1: Why is my phenylhydrazine with an electron-withdrawing group (EWG) so unreactive?

A: The core issue is a decrease in the nucleophilicity of the hydrazine's terminal nitrogen atom. An electron-withdrawing group (like nitro, cyano, or halogen) on the phenyl ring pulls electron density away from the hydrazine moiety through inductive and/or resonance effects.[1][2] This delocalization reduces the availability of the lone pair of electrons on the terminal nitrogen, making it a weaker nucleophile and thus less likely to attack the electrophilic carbon of a carbonyl compound.[2] This initial nucleophilic attack is the first and often rate-limiting step in many crucial reactions, such as the formation of a phenylhydrazone, which is the key intermediate in the Fischer indole synthesis.[1][3][4]

Q2: In which common reactions is this low reactivity most problematic?

A: The challenge of low reactivity is most prominent in reactions that rely on the nucleophilic character of the hydrazine. The most notable example is the Fischer indole synthesis .[3][4][5] This reaction requires the initial formation of a hydrazone, followed by a[1][1]-sigmatropic rearrangement.[1][3] If the starting phenylhydrazine is deactivated by an EWG, the initial hydrazone formation can be exceedingly slow or fail altogether, preventing the entire synthesis from proceeding.[6] Other affected reactions include the Japp-Klingemann reaction and the synthesis of various pyrazole and indazole heterocycles.

Q3: How can I qualitatively predict the reactivity of my substituted phenylhydrazine?

A: You can predict reactivity by analyzing the electronic properties of the substituent on the phenyl ring.

-

Strongly Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, -CF₃, and multiple halogen substitutions will significantly decrease reactivity. Reactions with these substrates often require forcing conditions.

-

Moderately Electron-Withdrawing Groups: Halogens (-F, -Cl, -Br) will reduce reactivity, but often not to the point of complete failure under standard conditions.[1]

-

Electron-Donating Groups (EDGs): Groups like -OCH₃, -CH₃, or -N(CH₃)₂ increase the electron density on the hydrazine nitrogen, enhancing its nucleophilicity and reactivity.[2][7] However, be aware that strongly donating groups can sometimes lead to side reactions by weakening the N-N bond.[5][8]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to overcoming specific problems encountered in the lab.

Issue 1: Complete Reaction Failure or No Product Formation

-

Symptom: TLC or LC-MS analysis shows only unreacted starting materials (phenylhydrazine and carbonyl compound).

-

Primary Cause: The activation energy for the initial nucleophilic attack (hydrazone formation) is too high due to the poor nucleophilicity of the deactivated phenylhydrazine.

Solution A: Optimize the Catalyst System

The role of the acid catalyst is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weak hydrazine nucleophile.[9] If your standard catalyst isn't working, a change is needed.

-

Switch from Brønsted to Lewis Acids: While Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) are common, strong Lewis acids can be more effective.[3][4][6] Lewis acids like ZnCl₂, BF₃·OEt₂, or AlCl₃ coordinate directly to the carbonyl oxygen, providing potent activation.[10][11]

-

Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading (from catalytic to stoichiometric amounts) can sometimes force the reaction forward. However, monitor carefully for side reactions.

-

Consider Specialized Catalysts: For hydrazone formation specifically, nucleophilic catalysts like aniline or substituted anthranilic acids have been shown to be highly effective, even at neutral pH.[12][13]

Table 1: Comparison of Acid Catalysts for Deactivated Phenylhydrazines

| Catalyst Type | Examples | Mechanism of Action | Best For |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA), HCl, Polyphosphoric acid (PPA) | Protonates carbonyl oxygen, increasing carbon electrophilicity.[9][14] | Moderately deactivated systems; initial optimization.[3] |

| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃, TiCl₄ | Coordinates to carbonyl oxygen, strongly increasing carbon electrophilicity.[10] | Strongly deactivated systems where Brønsted acids fail.[3][4] |

| Nucleophilic Catalyst | Aniline, 5-Methoxyanthranilic acid | Forms a more reactive imine intermediate with the carbonyl, which then reacts with the hydrazine.[12][13] | Overcoming slow hydrazone formation under milder conditions. |

Solution B: Employ Thermal or Microwave Energy

Increasing the reaction temperature provides the necessary energy to overcome the activation barrier.

-

Conventional Heating: Increase the temperature and prolong the reaction time. Use a high-boiling point solvent if necessary.

-

Microwave-Assisted Synthesis (MAOS): This is a highly effective technique for difficult reactions.[15] Microwave irradiation uses dielectric heating to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction time (from hours to minutes) and significant increases in yield.[16][15]

Protocol 1: Microwave-Assisted Fischer Indole Synthesis with a Deactivated Phenylhydrazine

-

Preparation: In a 10 mL microwave reaction vial, combine the deactivated phenylhydrazine (e.g., 4-nitrophenylhydrazine, 1.0 mmol), the ketone/aldehyde (1.1 mmol), and a suitable catalyst (e.g., p-TSA, 20 mol%).

-

Solvent: Add a high-boiling polar solvent (e.g., DMF, 3 mL).

-

Sealing: Securely seal the vial with a cap.

-

Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a high temperature (e.g., 150-180 °C) for a short duration (e.g., 10-20 minutes).[17] Safety Note: Always perform microwave reactions in a designated microwave reactor behind a blast shield.

-

Work-up: After cooling to room temperature, quench the reaction by pouring it onto ice water. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).[17]

-

Purification: Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography.

Issue 2: Low Yield or Incomplete Conversion

-

Symptom: TLC/LC-MS shows a mixture of starting materials and the desired product, even after extended reaction times.

-

Possible Cause A: The initial hydrazone formation is a reversible, equilibrium-driven process. The water produced during the reaction can hydrolyze the hydrazone back to the starting materials.

-

Solution A: Water Removal: Drive the equilibrium toward the product by actively removing water from the reaction mixture.

-

Dean-Stark Apparatus: Use a Dean-Stark trap with a suitable azeotroping solvent (e.g., toluene, benzene) to physically remove water as it forms.

-

Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction flask to sequester water.

-

-

Possible Cause B: The substituted phenylhydrazine is degrading under the reaction conditions. Electron-rich and even some electron-poor phenylhydrazines can be unstable, especially when heated for long periods or exposed to air.[18]

-

Solution B: Ensure Purity and Inert Conditions

-

Check Purity: Use freshly purified phenylhydrazine. Old or discolored starting material is often a sign of decomposition.[5]

-

Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

-

Protecting Groups: For extremely sensitive hydrazines, consider using a protecting group strategy. For example, prepare a more stable Boc-protected hydrazine, which can be deprotected under acidic conditions in situ.[18]

-

Section 3: Visualization Hub

Diagram 1: Troubleshooting Flowchart

This decision tree provides a logical workflow for addressing low reactivity issues in real-time.

Caption: Troubleshooting workflow for low-yield reactions.

Diagram 2: Electronic Effects on Hydrazine Nucleophilicity

This diagram illustrates how substituents alter the electron density on the reactive nitrogen atom.

Caption: Impact of substituents on phenylhydrazine reactivity.

References

- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv

- Microwave-Assisted Synthesis of Substituted Indoles: Applic

- Troubleshooting low yield in Fischer indole synthesis of fluorin

-

Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. [Link]

-

One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Request PDF. [Link]

- A Technical Guide to the Mechanism of Hydrazone Form

- Application Notes & Protocols: Microwave-Assisted Synthesis of Indole Deriv

-

Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. [Link]

- A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine. Benchchem.

-

New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. [Link]

-

Why Do Some Fischer Indolizations Fail? PMC. [Link]

-

Lewis acid catalysis. Wikipedia. [Link]

-

L. LEWIS ACID CATALYSIS. University of Minnesota. [Link]

-

Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry. [Link]

-

Phenylhydrazine – Knowledge and References. Taylor & Francis Online. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 11. people.reed.edu [people.reed.edu]

- 12. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. d-nb.info [d-nb.info]

Technical Support Center: Indole Friedel-Crafts Alkylation Optimization

Subject: Minimizing Byproduct Formation & Controlling Regioselectivity

Ticket ID: IND-FC-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Indole Paradox"

Welcome to the technical support hub. You are likely here because your Friedel-Crafts (FC) alkylation of indole is yielding a complex mixture rather than a clean C3-alkylated product.

Indoles present a unique paradox in electrophilic aromatic substitution (EAS): they are super-nucleophiles (approx.

-

Polyalkylation: The product is often more reactive than the starting material.

-

Oligomerization: Acid-catalyzed self-dimerization.

-

Regio-scrambling: Thermodynamic migration from C3 to C2 (Plancher Rearrangement).

This guide deconstructs these failure modes and provides self-validating protocols to resolve them.

Module 1: Troubleshooting Regioselectivity (C3 vs. C2 vs. N1)

Issue: "I am seeing significant C2-alkylation or N-alkylation alongside my desired C3 product."

Root Cause Analysis

-

C3-Selectivity (Kinetic Control): The C3 position is the most nucleophilic site due to the stability of the iminium intermediate (see Diagram 1). Under mild conditions, C3 is favored.

-

C2-Selectivity (Thermodynamic Control): If the reaction temperature is too high or the reaction time too long, the C3-alkyl group can migrate to the C2 position via the Plancher Rearrangement (Wagner-Meerwein shift).

-

N1-Alkylation: Occurs in the presence of strong bases or if the nitrogen lone pair is not sufficiently "protected" by solvation or Lewis acid coordination.

Diagnostic Workflow

Use this logic flow to determine the cause of your regioselectivity loss.

Figure 1: Diagnostic logic for identifying the source of regio-irregularities.

Solution Protocol

-

Enforce Kinetic Control: Lower the temperature (0°C to -78°C) to favor C3. Stop the reaction immediately upon consumption of the electrophile.

-

Suppress N-Alkylation: Use H-bonding solvents (e.g., TFE or HFIP). These solvents form a hydrogen bond with the N-H proton, sterically and electronically shielding the nitrogen from electrophilic attack [1].

-

Catalyst Selection: Switch to "Softer" Lewis acids. Indium(III) and Scandium(III) salts coordinate preferentially to the electrophile (carbonyl/imine) rather than the hard indole nitrogen.

Module 2: Preventing Polyalkylation & Dimerization

Issue: "My mass spec shows [M+Electrophile] but also [M+2E] (dialkylation) and [2M] (indole dimer)."

The Mechanism of Failure

-

Polyalkylation: The alkylated indole product is electron-rich (alkyl groups are activating). It competes with the starting indole for the remaining electrophile.

-

Dimerization: In the presence of strong Brønsted acids (or moisture reacting with Lewis acids to form HX), indole undergoes acid-catalyzed dimerization (see Diagram 2).

Figure 2: Acid-catalyzed dimerization pathway competing with the desired FC reaction.

Comparative Catalyst Performance Data

The choice of catalyst significantly impacts the ratio of mono-alkylated product to byproducts.

| Catalyst System | Acidity Type | Polyalkylation Risk | Dimerization Risk | Recommended Use |

| Strong Lewis | High | High | Avoid for sensitive indoles. | |

| Strong Lewis | Moderate | High | Good for unreactive electrophiles. | |

| Mild / Water-tolerant | Low | Low | Gold Standard for general use [2]. | |

| Mild / Water-tolerant | Low | Low | Excellent for aqueous/wet conditions. | |

| Brønsted Acids (TFA) | Strong Brønsted | Moderate | Very High | Only for highly stabilized electrophiles. |

Solution Protocol

-

Stoichiometry: Use a 1.2 to 1.5 molar excess of Indole . This ensures that the electrophile is statistically more likely to encounter unreacted indole than the product.

-

Slow Addition: Add the electrophile (not the catalyst) slowly via syringe pump. This keeps the instantaneous concentration of electrophile low, suppressing polyalkylation.

-

Water Scavenging: Add 3Å Molecular Sieves. Moisture converts Lewis acids into Brønsted acids (e.g.,

), which catalyze dimerization.

Module 3: Optimized Experimental Protocol

Protocol: Indium(III)-Catalyzed C3-Alkylation of Indole

Target Application: Alkylation with

Reagents

-

Indole (1.2 equiv)

-

Electrophile (1.0 equiv)

-

or

-

Solvent: Acetonitrile (

) or Dichloromethane (DCM).-

Note: Use TFE (Trifluoroethanol) if N-alkylation is observed.

-

Step-by-Step Procedure

-

Preparation: Flame-dry a reaction flask and cool under Argon/Nitrogen.

-

Solvation: Dissolve Indole (1.2 equiv) and Catalyst (0.05 equiv) in anhydrous solvent (0.2 M concentration relative to indole).

-

Why? Pre-complexing the catalyst with the nucleophile is rare; usually, we want the catalyst to activate the electrophile. However, in this specific protocol, we dissolve the indole first to ensure it is in excess.

-

Correction:Standard Practice: Dissolve Indole and Catalyst. Add Electrophile.

-

-

Temperature: Cool the mixture to 0°C .

-

Control: Low temp suppresses the activation energy barrier for C2-migration (Plancher rearrangement).

-

-

Addition: Add the Electrophile (dissolved in minimal solvent) dropwise over 30 minutes.

-

Monitoring: Monitor via TLC/LCMS. Look for the disappearance of the electrophile.

-

Critical Stop: Do not let the reaction stir "overnight" if conversion is complete at 2 hours. Extended stirring promotes thermodynamic rearrangement to C2.

-

-

Quench: Quench with saturated

or dilute ammonia.-

Why? Neutralizing the acid immediately prevents post-reaction dimerization during workup.

-

FAQs (Frequently Asked Questions)

Q: Can I use

Q: I see a spot on TLC that moves slightly slower than my product. What is it?